N-Benzyl-4-cyclopropylidenebutan-1-amine
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Overview
Description
N-Benzyl-4-cyclopropylidenebutan-1-amine: is an organic compound that features a benzyl group attached to a cyclopropylidene moiety through a butan-1-amine chain. This compound is of interest due to its unique structural properties, which combine the stability of the benzyl group with the strained ring system of the cyclopropylidene, potentially leading to interesting reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-Benzyl-4-cyclopropylidenebutan-1-amine involves the reductive amination of 4-cyclopropylidenebutan-1-one with benzylamine.
Alkylation: Another method involves the alkylation of benzylamine with 4-cyclopropylidenebutan-1-bromide.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often used for the production of this compound. This involves the stepwise addition of reactants and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes may be employed. These processes allow for better control over reaction parameters and can lead to more efficient production with reduced waste.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or halogenating agents under mild conditions.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: this compound is being explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
112519-34-3 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-benzyl-4-cyclopropylidenebutan-1-amine |
InChI |
InChI=1S/C14H19N/c1-2-7-14(8-3-1)12-15-11-5-4-6-13-9-10-13/h1-3,6-8,15H,4-5,9-12H2 |
InChI Key |
KPBNCDYZIDJSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CCCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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